2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate
Overview
Description
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C19H19NO6S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, which can either inhibit or activate their functions. For example, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can also lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biological activity.
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-14-6-8-15(9-7-14)27(23,24)26-13-12-25-11-10-20-18(21)16-4-2-3-5-17(16)19(20)22/h2-9H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLSFSQNQNPHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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